molecular formula C14H14Cl2N2 B14629207 4,4'-(Ethane-1,2-diyl)bis(2-chloroaniline) CAS No. 54628-20-5

4,4'-(Ethane-1,2-diyl)bis(2-chloroaniline)

Katalognummer: B14629207
CAS-Nummer: 54628-20-5
Molekulargewicht: 281.2 g/mol
InChI-Schlüssel: VQWLHPYUXRLGEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroaniline groups connected by an ethane-1,2-diyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with ethylene dichloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-120°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Ethane-1,2-diyl)bis(2-chloroaniline) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This makes it suitable for applications where stability and specific reactivity are required .

Eigenschaften

CAS-Nummer

54628-20-5

Molekularformel

C14H14Cl2N2

Molekulargewicht

281.2 g/mol

IUPAC-Name

4-[2-(4-amino-3-chlorophenyl)ethyl]-2-chloroaniline

InChI

InChI=1S/C14H14Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h3-8H,1-2,17-18H2

InChI-Schlüssel

VQWLHPYUXRLGEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCC2=CC(=C(C=C2)N)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.